Product packaging for 4-[2-(4-Bromophenyl)propan-2-yl]phenol(Cat. No.:CAS No. 52687-47-5)

4-[2-(4-Bromophenyl)propan-2-yl]phenol

Cat. No.: B13715101
CAS No.: 52687-47-5
M. Wt: 291.18 g/mol
InChI Key: MRXVEVNVYRHJLJ-UHFFFAOYSA-N
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Description

4-[2-(4-Bromophenyl)propan-2-yl]phenol is a brominated phenolic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This chemical features a propan-2-yl linker connecting a phenol group to a 4-bromophenyl ring, a structure that serves as a versatile intermediate in organic synthesis and pharmaceutical research . Compounds with similar bromophenyl and phenolic motifs are frequently employed in the synthesis of more complex molecules, including active pharmaceutical ingredients and other bioactive compounds . The presence of the phenol group suggests potential reactivity as an antiseptic or disinfectant, as this class of compounds is known to act as a potent proteolytic agent, disrupting microbial cells on contact . For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15BrO B13715101 4-[2-(4-Bromophenyl)propan-2-yl]phenol CAS No. 52687-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52687-47-5

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

4-[2-(4-bromophenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H15BrO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3

InChI Key

MRXVEVNVYRHJLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)Br

Origin of Product

United States

Contextualization Within Brominated Organic Compounds Research

The presence of a bromine atom on one of the phenyl rings firmly situates 4-[2-(4-Bromophenyl)propan-2-yl]phenol within the broad category of brominated organic compounds. This class of chemicals is most widely recognized for its application as brominated flame retardants (BFRs). BFRs have been incorporated into a vast array of consumer and industrial products, including electronics, textiles, and plastics, to reduce flammability.

Research into brominated organic compounds has been extensive, largely driven by environmental and health considerations. Many BFRs are known for their persistence in the environment, potential for bioaccumulation, and in some cases, toxicity. jchemrev.commdpi.com Compounds like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA)—the most produced BFR—have been detected in various environmental matrices such as water, soil, sediment, and even in human tissues like blood and breast milk. mdpi.comwikipedia.orgnih.gov This has prompted significant research into their environmental fate, degradation pathways, and potential to act as endocrine-disrupting chemicals (EDCs). jchemrev.com

The compound this compound, as a monobrominated analog of BPA, could be studied as a potential metabolite or degradation product of more complex brominated bisphenols. nih.gov Research in this area often focuses on identifying such breakdown products to fully assess the environmental impact and toxicological profile of the parent compounds. The degree of bromination on a phenolic compound can significantly influence its chemical properties, including lipophilicity, reactivity, and biological activity, making each specific analog a subject of distinct scientific interest. mdpi.comnih.gov

Table 1: Major Classes of Brominated Flame Retardants (BFRs) and Key Research Areas

BFR Class Common Examples Primary Applications Key Research Focus
Polybrominated Diphenyl Ethers (PBDEs) PentaBDE, OctaBDE, DecaBDE Plastics, textiles, electronics foams Environmental persistence, bioaccumulation, neurotoxicity, endocrine disruption
Tetrabromobisphenol A (TBBPA) & Derivatives TBBPA Epoxy resins for printed circuit boards, plastics Endocrine disruption, metabolism to other brominated bisphenols, environmental detection
Hexabromocyclododecanes (HBCDDs) HBCDD Polystyrene foam insulation Bioaccumulation in wildlife, isomer-specific toxicity, global transport
Polybrominated Biphenyls (PBBs) PBBs Plastics, electronics (largely phased out) Historical contamination events, long-term health effects, carcinogenicity

Academic Significance of Phenolic and Isopropyl Linkage Motifs in Chemical Biology

The core structure of 4-[2-(4-Bromophenyl)propan-2-yl]phenol, featuring two phenyl rings connected by a propane-2,2-diyl group (an isopropyl linkage), is characteristic of bisphenols. researchgate.net Bisphenol A is the most well-known member of this family and is a crucial monomer in the production of polycarbonate plastics and epoxy resins. nih.gov The academic significance of this structural motif is profound, primarily due to the biological activity associated with BPA and its analogs.

Many bisphenols, including BPA, are recognized as endocrine-disrupting chemicals because they can mimic the hormone estrogen and interact with various nuclear receptors. jchemrev.comnih.gov This has led to extensive research into the potential health effects of these compounds and a search for safer alternatives. nih.gov BPA analogs, which may have different substituents on the phenyl rings or modifications to the linking group, are a major focus of this research. researchgate.netnih.gov Studies have shown that even small structural changes can alter the compound's toxicity and endocrine activity, with some analogs exhibiting comparable or even stronger effects than BPA itself. jchemrev.comnih.gov The subject compound, being a brominated BPA analog, falls directly into this area of high research interest.

The phenolic hydroxyl (-OH) group is also of immense academic significance. Phenolic compounds are ubiquitous in nature and are known for a wide range of biological activities. encyclopedia.pub The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular interactions, such as the binding of a molecule to a protein's active site. encyclopedia.pub Phenols are also well-known for their antioxidant properties, as the hydroxyl group can donate a hydrogen atom to neutralize free radicals. nih.gov The introduction of a bromine atom can modulate these properties, potentially enhancing certain biological effects or altering the molecule's metabolic fate. mdpi.comnih.gov Research into bromophenols, particularly those isolated from marine algae, has revealed potent antimicrobial, anticancer, and antidiabetic activities. nih.gov

Evolution of Research Methodologies Applicable to Complex Bromophenyl Phenols

The study of complex molecules like 4-[2-(4-Bromophenyl)propan-2-yl]phenol has been made possible by the continuous evolution of analytical chemistry. The need to detect and quantify trace levels of environmental contaminants has driven significant advancements in analytical instrumentation and methodologies.

Early methods for the analysis of halogenated organic compounds were often non-specific and required large sample sizes. Over time, techniques based on chromatography became the standard. Gas chromatography (GC), particularly when coupled with an electron capture detector (ECD), provided high sensitivity for halogenated compounds. However, for unambiguous identification, mass spectrometry (MS) is required. GC-MS has become a cornerstone for the analysis of volatile and semi-volatile brominated compounds. mdpi.com

For less volatile or thermally sensitive compounds like phenolic BFRs and their derivatives, high-performance liquid chromatography (HPLC) is the preferred separation technique. mdpi.com The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful tool, offering high sensitivity and selectivity for the simultaneous determination of BPA and its various brominated analogs in complex biological and environmental samples. nih.govresearchgate.net This method allows for the confident identification and quantification of compounds like monobromobisphenol A in matrices such as water, soil, and tissue. nih.gov

More recent developments include the use of advanced techniques like high-performance thin-layer chromatography (HPTLC) for sample cleanup and pre-concentration, which can simplify the analysis of complex biological samples. researchgate.net Furthermore, high-resolution mass spectrometry (HRMS) provides even greater certainty in structural elucidation, which is critical when identifying previously unknown metabolites or degradation products in the environment.

Table 2: Evolution of Key Analytical Techniques for Brominated Phenols

Time Period Dominant Techniques Key Capabilities Limitations
Early-Mid 20th Century Titration, Colorimetry Bulk quantification of halogens Low specificity, not suitable for complex mixtures
Late 20th Century Gas Chromatography (GC) with ECD/FID High-resolution separation, high sensitivity to halogens (ECD) Limited structural information, derivatization often needed for phenols
1980s-1990s GC-Mass Spectrometry (GC-MS) Definitive compound identification, structural information Not ideal for non-volatile or thermally labile compounds
2000s-Present High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) High sensitivity and selectivity for a wide range of polarities, no derivatization needed Matrix effects can be a challenge
Modern Era Ultra-Performance Liquid Chromatography (UPLC), High-Resolution Mass Spectrometry (HRMS) Faster analysis times, higher resolution, accurate mass measurement for formula determination Higher instrument cost and complexity

An in-depth exploration of the synthetic methodologies and chemical transformations involving this compound reveals a landscape rich with established and optimized chemical reactions. This article delves into the core synthetic routes, derivatization strategies, and the chemical logic underpinning the synthesis of this compound and its analogues for structure-activity relationship (SAR) studies.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Optimized GeometryDensity Functional Theory (DFT) is a powerful computational method used to predict the ground-state electronic structure of molecules. A DFT calculation for 4-[2-(4-Bromophenyl)propan-2-yl]phenol would begin by optimizing its three-dimensional geometry to find the most stable energetic conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometry would resemble the following, with values determined by the calculation:

Structural ParameterCalculated Value
C-Br Bond Length (Å)Value not available
O-H Bond Length (Å)Value not available
C-O-H Bond Angle (°)Value not available
Phenolic Ring Dihedral Angle (°)Value not available

This analysis would reveal the steric and electronic effects of the bulky bromophenyl and phenol (B47542) groups around the central propane (B168953) bridge.

HOMO-LUMO Analysis and Frontier Molecular Orbital TheoryFrontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.

A study would calculate these energy levels and map their electron density distributions. It would be expected that the HOMO is localized on the electron-rich phenol ring, while the LUMO might be distributed across the brominated phenyl ring, influenced by the electronegative bromine atom.

A summary of FMO results would be presented in a table:

ParameterEnergy Value (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO Gap (ΔE)Value not available

Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) AnalysisA Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) regions. For this compound, negative potential would be expected around the phenolic oxygen atoms, making them sites for electrophilic attack, while positive potential might be found near the hydrogen atoms.

Natural Bond Orbital (NBO) analysis examines charge transfer and orbital-orbital interactions within the molecule. It quantifies the stabilization energies from hyperconjugative interactions, such as electron donation from lone pairs on oxygen or bromine into adjacent anti-bonding orbitals. This analysis would provide a deeper understanding of the electronic delocalization and stability of the molecule.

Molecular Dynamics Simulations

While quantum calculations focus on static, minimum-energy states, Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the molecule's flexibility and behavior in different environments.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how small molecules like this compound might interact with biological macromolecules, such as nuclear receptors, which are common targets for endocrine disruptors.

Table 1: Predicted Binding Affinities of Representative Bisphenol Analogs with Nuclear Receptors (Illustrative Data)
CompoundTarget ReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothesized)
Bisphenol A (BPA)Estrogen Receptor α (ERα)-8.5Glu353, Arg394, His524
Tetrabromobisphenol A (TBBPA)Estrogen Receptor α (ERα)-9.2Glu353, Arg394, Phe404
This compoundEstrogen Receptor α (ERα)-8.8 (Estimated)Glu353, Arg394, His524, Phe404
Bisphenol A (BPA)Androgen Receptor (AR)-7.9Gln711, Arg752, Thr877
This compoundAndrogen Receptor (AR)-8.2 (Estimated)Gln711, Arg752, Met745

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Cheminformatics involves the use of computational methods to analyze chemical data.

QSAR models have been developed to predict the endocrine-disrupting activity of various chemicals, including brominated flame retardants. oup.comnih.gov These models use calculated molecular descriptors to predict activities such as receptor binding, agonism, or antagonism. For a compound like this compound, a QSAR model could predict its potential to be an endocrine disruptor based on its structural features. These predictive models are valuable for screening large numbers of chemicals for potential toxicity without the need for extensive laboratory testing. oup.com Machine learning algorithms are increasingly being used to develop more accurate and predictive QSAR models for endocrine disruption. toxstrategies.com

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For brominated bisphenols, relevant descriptors often include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies.

Hydrophobicity descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity.

The selection of the most relevant descriptors is a critical step in building a predictive QSAR model. Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to establish the relationship between the selected descriptors and the biological activity. oup.com

Table 2: Key Molecular Descriptors for QSAR Modeling of Brominated Bisphenols (Illustrative)
Descriptor TypeDescriptor NameDescriptionRelevance to Biological Activity
HydrophobicitylogPLogarithm of the octanol-water partition coefficient.Influences membrane permeability and binding to hydrophobic pockets in receptors.
ElectronicDipole MomentA measure of the overall polarity of the molecule.Affects electrostatic interactions with the receptor.
GeometricalMolecular Surface AreaThe total surface area of the molecule.Related to the size and shape of the molecule, which is crucial for fitting into a binding site.
TopologicalWiener IndexA distance-based graph invariant.Reflects the branching and compactness of the molecular structure.
Quantum ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons in chemical reactions.

Investigation of Biological Interactions and Mechanistic Insights Pre Clinical, Non Human, in Vitro

Target Identification and Receptor Binding Studies

Ligand Binding Assays with Recombinant Receptors (e.g., Estrogen Receptors, P2X3 Receptors)

Studies on structural analogs of 4-[2-(4-Bromophenyl)propan-2-yl]phenol have primarily investigated their interaction with estrogen receptors (ERs). Bisphenol B (BPB), which differs by the substitution of a bromine atom with a hydrogen, has been shown to bind directly to the G protein-coupled estrogen receptor (GPER). nih.gov In a competitive binding assay using SKBR3 cells, BPB displayed a significantly higher binding affinity for GPER than Bisphenol A (BPA), a well-studied endocrine disruptor. nih.gov

Brominated phenols, a broader class of compounds, have also been demonstrated to interact with estrogen receptors. For instance, 4-bromophenol (B116583) (4-BP) and 2,4-dibromophenol (B41371) (2,4-DBP) were found to bind to the estrogen receptor, albeit with an affinity approximately 10,000 times lower than that of 17β-estradiol. nih.gov Similarly, various brominated analogs of BPA, including mono-, di-, tri-, and tetra-bromobisphenol A, all competed with 17β-estradiol for binding to the estrogen receptor in the MCF-7 human breast cancer cell line. nih.gov The binding affinity of these brominated analogs was, however, considerably lower than that of the natural hormone. nih.gov

There is currently no available data on the binding of this compound or its close analogs to P2X3 receptors.

Comparative Estrogenic Activity of Bisphenol Analogs

Compound Relative Estrogenic Potency Cell Line Assay Type
Bisphenol AF (BPAF) Most Potent MCF-7, MDA-MB-231, T47D Cell proliferation, ERE-mediated transcription, gene expression
Bisphenol B (BPB) > Bisphenol A (BPA) MCF-7, MDA-MB-231, T47D Cell proliferation, ERE-mediated transcription, gene expression
Bisphenol Z (BPZ) ~ Bisphenol A (BPA) MCF-7, MDA-MB-231, T47D Cell proliferation, ERE-mediated transcription, gene expression
Bisphenol F (BPF) < Bisphenol A (BPA) MCF-7, MDA-MB-231, T47D Cell proliferation, ERE-mediated transcription, gene expression
Bisphenol AP (BPAP) < Bisphenol A (BPA) MCF-7, MDA-MB-231, T47D Cell proliferation, ERE-mediated transcription, gene expression
Bisphenol S (BPS) < Bisphenol A (BPA) MCF-7, MDA-MB-231, T47D Cell proliferation, ERE-mediated transcription, gene expression

Data sourced from a study by Mesnage, R. et al. (2017). foodpackagingforum.org

Enzyme Inhibition or Activation Assays

While direct studies on this compound are unavailable, research on other bromophenol derivatives has revealed interactions with various enzymes. For example, a series of novel synthesized bromophenols demonstrated inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE). mdpi.com The inhibition values (Ki) for these compounds were in the nanomolar range, indicating potent inhibition. mdpi.com Specifically, Ki values ranged from 2.53 to 25.67 nM against hCA I, 1.63 to 15.05 nM against hCA II, and 6.54 to 24.86 nM against AChE. mdpi.com

In a different study, metal complexes of 4-(4-bromophenyl)-2,2'-bipyridine, a compound containing a bromophenyl group, were screened for their antioxidant and lipoxygenase inhibition properties. nih.gov While the parent compound showed insignificant activity, its transition metal complexes displayed promising lipoxygenase inhibition. nih.gov It is important to note that these compounds are structurally distinct from this compound, and thus these findings may not be directly applicable.

Cellular and Molecular Pathway Investigations (In Vitro)

Modulation of Cellular Signaling Pathways

The binding of structural analogs to estrogen receptors suggests an interaction with estrogen signaling pathways. For BPB, its binding to GPER was shown to activate subsequent signaling pathways, leading to calcium mobilization and cAMP production in SKBR3 cells. nih.gov This indicates that BPB can exert estrogenic effects through a non-genomic pathway mediated by GPER. nih.gov

Bisphenol A, a closely related non-brominated analog, is known to affect a multitude of cell signaling pathways, which can lead to endocrine disruption. researchgate.net These include pathways related to carcinogenesis, reproductive toxicity, and inflammatory responses. researchgate.net Given the structural similarities, it is plausible that this compound could also modulate similar cellular signaling cascades.

Gene Expression and Protein Regulation Studies

The estrogenic activity of brominated BPA analogs has been demonstrated to extend to the regulation of gene expression. In MCF-7 cells, BPA and its brominated derivatives, with the exception of tetrabromobisphenol A (TeBBPA), were found to induce the expression of the progesterone (B1679170) receptor and the pS2 protein, both of which are well-established estrogen-regulated genes. nih.gov This induction occurred at much higher concentrations than that required for 17β-estradiol, reflecting their lower estrogenic potency. nih.gov

A study comparing the estrogenic activity of BPA with six other bisphenol analogues, including BPB, in three human breast cancer cell lines (MCF-7, MDA-MB-231, and T47D) utilized changes in gene expression profiles as one of the endpoints to assess estrogenicity. foodpackagingforum.org The results indicated that all tested bisphenols exhibited estrogenic activity, with three of the analogs, including BPB, being more estrogenic than BPA. foodpackagingforum.org

Cell Culture Models for Mechanistic Elucidation

The MCF-7 human breast cancer cell line has been a key in vitro model for elucidating the estrogenic mechanisms of brominated phenols and bisphenol analogs. This cell line is estrogen-dependent for proliferation and expresses estrogen receptors, making it a suitable model to study compounds that may interfere with estrogen signaling. nih.govnih.gov Studies using MCF-7 cells have been instrumental in demonstrating the ability of these compounds to bind to the estrogen receptor, induce cell proliferation, and regulate the expression of estrogen-responsive genes. nih.gov

For example, the estrogenic potency of tetrabromobisphenol A and its less brominated analogs was compared in MCF-7 cells, revealing that the estrogenic potential decreased with an increasing number of bromine substitutions. nih.gov Another study used MCF-7 cells to characterize the estrogen-like activity of various brominated phenols, showing that while they could bind to the estrogen receptor, they did not stimulate cell growth or induce estrogen-regulated proteins, and in some cases, even reduced 17β-estradiol-stimulated cell growth. nih.gov

Summary of In Vitro Studies on a Close Analog, Dibromobisphenol A (diBr-BPA)

Endpoint Cell Line/Organism Observation
Cytotoxicity HeLa cells High cytotoxicity observed
Mechanism of Cell Death HeLa cells Both apoptotic and necrotic pathways induced
Bacterial Growth E. coli XL1-blue Inhibitory effects on proliferation

Data from a study on degraded TBBPA, highlighting the effects of a di-substituted brominated BPA. nih.gov

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Biological Contexts

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of this compound, a halogenated analog of bisphenol A (BPA), its interactions with biological systems are governed by the specific arrangement of its phenyl rings, the central propyl linker, and the nature and position of the halogen substituent.

Correlating Structural Modifications with Mechanistic Outcomes

While direct and extensive structure-activity relationship (SAR) studies on this compound are not abundantly available in the public domain, valuable insights can be gleaned from research on structurally similar compounds, particularly halogenated BPA analogs. These studies provide a framework for understanding how modifications to the core structure of this compound could influence its mechanistic outcomes, such as binding to nuclear receptors.

The presence and nature of halogen substituents on the phenyl rings are critical determinants of biological activity. Research on halogenated BPAs has shown that both the type of halogen and the degree of halogenation can significantly impact a compound's interaction with nuclear receptors. For instance, increased halogenation of the phenolic rings in BPA analogs has been observed to reduce their estrogenic activity mediated by the estrogen receptor alpha (ERα). researchgate.net Conversely, the same structural change can enhance activity at other nuclear receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net

The size and number of halogen atoms also play a crucial role. Studies on the binding of halogenated BPAs to the estrogen-related receptor γ (ERRγ) have demonstrated that the binding affinity tends to decrease as the size and number of halogen atoms on the molecule increase. researchgate.net This suggests that steric hindrance can be a significant factor in the interaction with the receptor's binding pocket.

The following table summarizes the general trends observed for halogenated BPA analogs, which can be extrapolated to hypothesize the SAR for this compound and its derivatives.

Structural ModificationPotential Impact on Biological Activity (based on BPA analog studies)
Type of Halogen The electronegativity and size of the halogen (e.g., F, Cl, Br) can influence binding affinity and receptor selectivity.
Degree of Halogenation Increasing the number of halogen substituents may decrease affinity for some receptors (e.g., ERα) while potentially increasing it for others (e.g., PPARγ).
Position of Halogen The position of the halogen on the phenyl ring (ortho, meta, para) can affect the molecule's overall shape and electronic distribution, thereby influencing receptor binding.
Modifications to the Propyl Linker Changes to the central alkyl chain could alter the flexibility and spatial orientation of the phenyl rings, impacting receptor fit.
Modifications to the Phenolic Hydroxyl Group The presence and accessibility of the hydroxyl group are often crucial for hydrogen bonding within receptor binding sites.

Designing Probes for Biological System Interrogation

The structural features of this compound make it a potential scaffold for the design of chemical probes to investigate biological systems. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

The design of effective probes often involves the incorporation of reporter groups, such as fluorescent tags, without significantly disrupting the molecule's interaction with its biological target. Given the structural similarities to BPA, derivatives of this compound could be functionalized to create fluorescent probes. For example, a fluorescent moiety could be attached to the phenolic hydroxyl group or to one of the phenyl rings, provided that this modification does not abrogate its binding to the target of interest.

The development of such probes would enable researchers to visualize the localization of the compound within cells, to quantify its binding to specific proteins, and to study the dynamics of these interactions in real-time. For instance, a fluorescently labeled version of this compound could be used in techniques like fluorescence microscopy or fluorescence polarization assays to study its interaction with nuclear receptors or other potential binding partners.

The table below outlines key considerations in the design of chemical probes based on the this compound scaffold.

Design ConsiderationRationale
Attachment Point of Reporter Group The reporter group should be attached at a position that minimizes interference with the compound's binding to its biological target.
Nature of the Linker A flexible linker may be required to connect the core scaffold to the reporter group without imposing steric constraints.
Choice of Fluorophore The selected fluorophore should have appropriate photophysical properties (e.g., excitation and emission wavelengths, quantum yield) for the intended biological application.
Cell Permeability For intracellular targets, the probe must be able to cross the cell membrane.
Specificity The probe should ideally interact with a specific target to avoid off-target effects and ensure that the observed signal is meaningful.

Environmental Research and Degradation Pathways

Environmental Fate and Transport Studies

The environmental fate and transport of brominated phenolic compounds are governed by a combination of their physicochemical properties and the environmental conditions they encounter. Generally, halogenated organic compounds exhibit a tendency towards persistence and bioaccumulation. nih.gov

Brominated flame retardants (BFRs), as a class, are known for their limited biodegradability and persistence in the environment. nih.gov The degradation kinetics of these compounds can vary significantly depending on the environmental compartment (water, soil, sediment) and the prevailing conditions (e.g., presence of light, oxygen levels, microbial communities).

In aquatic environments, the persistence of compounds like TBBPA is influenced by factors such as pH and the presence of other substances. For instance, the half-life of TBBPA in soil has been reported to be approximately 2 months. nih.gov In seawater, the degradation of bisphenol A (BPA), the non-brominated parent compound, has been observed with a lag period of 30-40 days, followed by degradation within 60 days. nih.gov However, its brominated counterparts are expected to be more persistent.

The following table summarizes degradation kinetics for related compounds in different environmental settings.

CompoundEnvironmental CompartmentConditionsObserved Half-life / Degradation Time
Tetrabromobisphenol A (TBBPA)SoilAerobic/Anaerobic~2 months
Bisphenol A (BPA)SeawaterAerobicDegraded within 60 days after a 30-40 day lag
Bisphenol A (BPA)Marine SedimentAerobicHalf-life of 14.5 days
Tribromo-neopentyl alcohol (TBNPA) and Dibromo neopentyl glycol (DBNPG)Groundwater (lab study)Aerobic, with microbial consortiumTotal degradation in 3-7 days

The mobility of brominated phenols in soil and aquatic systems is largely controlled by their sorption to soil organic matter and sediments. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the extent of this sorption. Higher Koc values indicate stronger binding to soil and less mobility.

For polybrominated diphenyl ethers (PBDEs), another class of BFRs, high sorption affinity to soils has been demonstrated, suggesting they can accumulate in the topsoil layer. nih.gov The sorption of TBBPA is influenced by soil properties and pH. At higher pH, the solubility of TBBPA can increase, potentially leading to greater mobility and the potential for groundwater contamination. semanticscholar.org

The table below presents sorption coefficient data for related compounds.

CompoundParameterValueImplication
4,4'-dibromodiphenyl ether (BDE-15)KocSignificantly higher for humin than bulk soilsStrongly sorbed to soil organic matter, low mobility
Polybrominated diphenyl ethers (PBDEs)Sorption BehaviorHigh sorption affinity to soils, irreversible sorptionPotential for accumulation in topsoil

Biotic Degradation Mechanisms

Microbial degradation is a crucial process determining the ultimate fate of many organic pollutants. For halogenated compounds like brominated phenols, this often involves a key step of dehalogenation, the removal of halogen atoms from the molecule. semanticscholar.org

Under anaerobic conditions, such as those found in sediments, the primary biotic degradation pathway for TBBPA is reductive dehalogenation. This process involves the sequential removal of bromine atoms, leading to the formation of bisphenol A (BPA). asm.orgasm.orgacs.orgnih.gov Studies have shown that TBBPA can be completely dehalogenated to BPA in anaerobic sediment slurries under both methanogenic and sulfate-reducing conditions. acs.orgnih.gov However, the resulting BPA can be persistent under these anaerobic conditions. asm.orgasm.orgacs.orgnih.gov

Once formed, BPA can be further degraded under aerobic conditions by various microorganisms. asm.orgasm.org A sequential anaerobic-aerobic process has been proposed as a potential strategy for the complete degradation of TBBPA in contaminated environments. asm.orgasm.org

The initial step in the aerobic degradation of some bisphenols by certain bacteria, such as Erythrobacter sp. strain SD21, is believed to be hydroxylation, catalyzed by monooxygenase enzymes. tennessee.edu

Microbial Transformation and Metabolism in Environmental Microorganisms

The microbial degradation of brominated phenols is a key area of environmental research. While direct studies on 4-[2-(4-Bromophenyl)propan-2-yl]phenol are limited, research on analogous compounds provides a foundational understanding of potential metabolic pathways.

For instance, the biphenyl-degrading bacterium Cupriavidus basilensis has been shown to transform various bisphenol A (BPA) analogues. nih.govproquest.comnih.gov This bacterium employs several transformation pathways, including ortho-hydroxylation of the phenol (B47542) rings, ring fission, and transamination followed by acetylation or dimerization. nih.gov The microbial attack by C. basilensis is primarily on the phenol rings and their substituents, while the carbon bridge connecting the rings remains unoxidized. nih.gov Another bacterium, Arthrobacter chlorophenolicus A6, has demonstrated the ability to biodegrade 4-bromophenol (B116583) (4-BP), utilizing it as a substrate for metabolic maintenance energy. nih.govbiointerfaceresearch.com This suggests that microorganisms possessing enzymes for degrading phenolic structures could potentially transform this compound.

The degradation of the widely used flame retardant Tetrabromobisphenol A (TBBPA) is often initiated by debromination, a process where bromine atoms are removed from the molecule. nih.gov This can be followed by the cleavage of the molecule, known as β-scission. nih.gov Microbial degradation of TBBPA in various environmental samples has been observed to involve processes like methylation and oxidative cleavage. researchgate.net

The presence of a carbon source can enhance the microbial degradation of these compounds. For example, the degradation of BPA by Cupriavidus basilensis JF1 is enhanced by the presence of phenol. cabidigitallibrary.org Similarly, a consortium of four bacterial strains was found to degrade brominated flame retardants like tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) only in the presence of an additional carbon source. mdpi.com

Table 1: Microbial Transformation of Bisphenol Analogues

MicroorganismCompound(s) StudiedObserved Transformation PathwaysReference
Cupriavidus basilensisBisphenol A (BPA) and its analoguesOrtho-hydroxylation, ring fission, transamination followed by acetylation or dimerization. nih.govnih.gov nih.govnih.gov
Arthrobacter chlorophenolicus A64-bromophenol (4-BP)Biodegradation for metabolic maintenance. nih.gov nih.gov
Various environmental microbesTetrabromobisphenol A (TBBPA)Debromination, methylation, oxidative cleavage. researchgate.net researchgate.net

Identification of Environmental Transformation Products

The transformation of brominated bisphenols in the environment leads to the formation of various byproducts. Studies on TBBPA and its derivatives have identified a range of transformation products in soil and other environmental matrices. acs.orgnih.gov

Key transformation pathways include the breaking of ether bonds and debromination. acs.orgnih.gov In soil samples collected near manufacturing plants, several transformation products of TBBPA derivatives have been identified. acs.orgnih.gov These include:

Tribromobisphenol A (TriBBPA)

Dibromobisphenol A (DBBPA)

TriBBPA mono(allyl ether) (TriBBPA-MAE)

DBBPA-MAE

Hydroxyl TriBBPA-MAE

TBBPA mono(2-bromo-3-hydroxypropyl ether) (TBBPA-MBHPE)

TBBPA mono(2,3-dihydroxypropyl ether) (TBBPA-MDHPE)

TBBPA mono(3-hydroxypropyl ether) (TBBPA-MHPE)

The detection frequencies of these compounds in soil samples ranged from 17% to 89%, indicating their widespread presence as transformation products. acs.orgnih.gov Further research has also identified mixed bromine/chlorine transformation products of TBBPA in dust samples from e-waste recycling sites. gdut.edu.cn These findings underscore the complex array of byproducts that can result from the environmental degradation of brominated bisphenols.

Table 2: Identified Environmental Transformation Products of TBBPA Derivatives

Parent CompoundTransformation ProductEnvironmental MatrixReference
TBBPA DerivativesTribromobisphenol A (TriBBPA)Soil acs.orgnih.gov
TBBPA DerivativesDibromobisphenol A (DBBPA)Soil acs.orgnih.gov
TBBPA DerivativesTriBBPA mono(allyl ether) (TriBBPA-MAE)Soil acs.orgnih.gov
TBBPA DerivativesDBBPA-MAESoil acs.orgnih.gov
TBBPA2-Chloro-2′,6,6′-TriBBPAE-waste dust gdut.edu.cn
TBBPA2,2′-Dichloro-6,6′-DiBBPAE-waste dust gdut.edu.cn

Bioaccumulation and Biotransformation Research (excluding human data)

The bioaccumulation and biotransformation of brominated bisphenols have been investigated in various non-human organisms, providing insights into how these compounds might behave in the food web.

Studies on the African clawed frog (Xenopus laevis) have shown that TBBPA is rapidly taken up and extensively metabolized. nih.govoup.com Within 8 hours of exposure, over 94% of the TBBPA can be metabolized. nih.govoup.com The primary metabolites identified in Xenopus laevis are conjugates, including TBBPA-glucuronide, TBBPA-glucuronide-sulfate, TBBPA-sulfate, and TBBPA-disulfate. nih.govoup.com These phase II metabolism pathways are similar to those observed in mammals. nih.govoup.com Similar metabolic pathways, leading to the formation of BPA-glucuronide and BPA-sulfate, have also been observed for bisphenol A in Xenopus laevis. sci-hub.senih.gov

In aquatic invertebrates, such as the marine mussel Mytilus galloprovincialis, exposure to TBBPA has been shown to induce detoxification mechanisms. mdpi.com An increase in the activity of Glutathione S-transferase (GST), an enzyme involved in the detoxification of xenobiotics, has been observed in mussels exposed to TBBPA. mdpi.com This suggests that mussels can metabolize TBBPA, likely through conjugation pathways, to facilitate its elimination. mdpi.com While some studies suggest a moderate potential for bioaccumulation of TBBPA in aquatic species, its rapid metabolism can influence its persistence in organisms. mdpi.comnih.gov

Research on the trophic transfer of TBBPA analogues in a simulated aquatic food chain has shown that these compounds can be accumulated by organisms at lower trophic levels, such as brine shrimp, and transferred to fish. nih.gov The biotransformation processes, including oxidative debromination, hydrolysis, and ether bond breaking, play a significant role in regulating the bioaccumulation of these compounds. nih.gov

Table 3: Bioaccumulation and Biotransformation of Brominated Bisphenols in Non-Human Organisms

OrganismCompound StudiedKey FindingsReference
African clawed frog (Xenopus laevis)Tetrabromobisphenol A (TBBPA)Rapid uptake and extensive metabolism (>94% in 8 hours) into glucuronide and sulfate (B86663) conjugates. nih.govoup.com nih.govoup.com
Marine mussel (Mytilus galloprovincialis)Tetrabromobisphenol A (TBBPA)Induction of detoxification enzymes (Glutathione S-transferase), suggesting metabolic breakdown. mdpi.com mdpi.com
Simulated aquatic food chain (brine shrimp and zebrafish)TBBPA analoguesBioaccumulation in brine shrimp and trophic transfer to fish. Biotransformation via oxidative debromination, hydrolysis, and ether bond breaking. nih.gov nih.gov

Future Research Directions and Unexplored Avenues for 4 2 4 Bromophenyl Propan 2 Yl Phenol

Development of Advanced Analytical Techniques for Trace Analysis in Research Matrices

The accurate detection and quantification of 4-[2-(4-Bromophenyl)propan-2-yl]phenol at trace levels within complex environmental and biological matrices is fundamental to understanding its prevalence, fate, and impact. While methods exist for the general analysis of brominated phenols, future research must focus on developing techniques with enhanced sensitivity, selectivity, and efficiency specifically for this compound.

Current methodologies for similar phenolic compounds often involve derivatization followed by analysis with gas chromatography-mass spectrometry (GC-MS). For instance, a method for detecting bromophenols in water involves their conversion to acetates, followed by a purge-and-trap procedure, achieving detection limits in the nanogram-per-liter (ng/L) range. nih.govresearchgate.net Another approach, Flow Injection Analysis-Membrane Introduction Mass Spectrometry (FIA-MIMS) with on-line acetylation, has demonstrated detection limits for various phenols in the 0.5 to 20 microgram-per-liter (µg/L) range. scispace.com

Future efforts should aim to develop direct-injection methods that eliminate the need for time-consuming derivatization steps, potentially using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. Research into novel extraction and pre-concentration techniques, such as solid-phase microextraction (SPME) with advanced fiber coatings, is needed to improve recovery from complex matrices like sediment, biological tissues, and atmospheric particulates. The goal is to achieve robust, high-throughput methods capable of detecting environmentally and biologically relevant concentrations with high precision and accuracy.

TechniqueAnalyte ClassReported Detection LimitsKey Features
GC-MS with in-situ AcetylationBromophenols0.1-0.5 ng/LRequires derivatization; high sensitivity. nih.govresearchgate.net
FIA-MIMS with AcetylationPhenolic Compounds0.5-20 µg/LOn-line derivatization; rapid analysis. scispace.com
HPLC(4-Bromophenyl)acetonitrile impurityLOD: 0.126 ppmQuantitative method for related structures. iosrjournals.org

Integration of Artificial Intelligence and Machine Learning in SAR and Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful, data-driven approach to predict the biological activities and potential hazards of this compound. By leveraging Quantitative Structure-Activity Relationship (QSAR) models, researchers can forecast the compound's behavior without exhaustive experimental testing.

Studies on other phenolic compounds have successfully used ML algorithms—including k-nearest neighbors, support vector machines, and artificial neural networks—to predict modes of toxic action with high accuracy. uncst.go.ug For a dataset of 221 phenols, these models achieved global accuracy values between 95.9% and 97.7%. uncst.go.ug Such approaches could be adapted for this compound to predict its potential as, for example, a polar narcotic or a respiratory uncoupler. uncst.go.ug

Future research should focus on developing bespoke ML models trained on datasets of structurally similar brominated bisphenol analogues. These models could predict various endpoints, including receptor binding affinity, metabolic pathways, and potential for endocrine disruption. By integrating molecular dynamics simulations with ML, a more dynamic picture of how the compound interacts with biological targets can be generated, providing mechanistic insights that go beyond simple correlative predictions. These predictive tools are invaluable for prioritizing experimental studies and guiding the design of safer alternatives.

Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

Innovations in chemical synthesis can provide more efficient, sustainable, and safer routes to produce this compound for research purposes. Moving beyond traditional batch synthesis, which can have limitations in terms of safety, scalability, and control, future research should explore modern synthetic technologies. polimi.itjst.org.in

Flow Chemistry: This technique involves performing reactions in a continuously flowing stream within microreactors, offering precise control over parameters like temperature, pressure, and reaction time. polimi.itnih.gov The enhanced heat and mass transfer in flow reactors can improve reaction yields, reduce byproduct formation, and allow for the safe handling of highly reactive intermediates. jst.org.in Developing a continuous-flow synthesis for this compound could significantly improve production efficiency and consistency. nih.govresearchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Research has shown that photocatalysis can be used for the selective oxidation of benzene (B151609) to phenol (B47542). nih.gov Future studies could investigate photocatalytic routes for the key alkylation or coupling steps in the synthesis of this compound. This approach could reduce the reliance on harsh reagents and high temperatures, aligning with the principles of green chemistry.

MethodologyPotential ApplicationKey Advantages
Flow ChemistryMulti-step synthesis of the target compoundProcess intensification, enhanced safety, scalability, precise control. polimi.itjst.org.in
PhotocatalysisKey bond-forming reactions (e.g., C-C coupling)Mild reaction conditions, high selectivity, use of renewable energy source (light). nih.govnih.gov

Elucidation of Broader Biological System Interactions and Network Perturbations

Understanding the full spectrum of biological interactions of this compound requires moving from single-endpoint assays to a systems-level perspective. Future research must investigate how this compound perturbs complex biological networks, from the microbiome to organism-wide physiological processes.

Studies on analogous compounds provide a roadmap for this research. For example, the plastic additive 2,4-di-tert-butylphenol (B135424) has been shown to significantly alter the diversity and composition of gut microbiota in zebrafish, leading to downstream effects on protein digestion and metabolism. nih.gov Similarly, maternal exposure to certain environmental phenols has been associated with behavioral issues in children, suggesting interactions with neurodevelopmental pathways. nih.gov Furthermore, a structurally related compound, 2-(4-Bromophenyl)propan-2-amine, has been identified as a selective inhibitor of protein kinases involved in angiogenesis and cell cycle regulation. biosynth.com

Future investigations should employ 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) to map the global changes induced by exposure to this compound in relevant model systems. This will help identify key perturbed pathways and molecular initiating events, providing a mechanistic basis for any observed physiological or toxicological outcomes.

Understanding Long-Term Environmental Behavior and Ecosystem Impacts at a Fundamental Level

A critical and underexplored area is the long-term environmental fate of this compound and its subsequent impact on ecosystem health. Research is needed to understand its persistence, degradation pathways, potential for bioaccumulation, and effects on non-target organisms at different trophic levels.

Studies on other brominated phenols, such as 2,4,6-tribromophenol (B41969) (TBP), have shown they are ubiquitous in the environment due to their use as flame retardants and pesticides, as well as their formation as degradation products. nih.gov The environmental behavior of a compound is complex, involving processes like photolysis, hydrolysis, and microbial degradation.

Future research should conduct long-term microcosm and mesocosm studies to simulate realistic environmental conditions. These studies should aim to:

Identify biotic and abiotic degradation products.

Determine the compound's partitioning behavior in soil, water, and sediment.

Assess its potential for bioaccumulation in aquatic and terrestrial food webs.

Evaluate chronic, low-dose exposure effects on sensitive indicator species, such as algae, invertebrates, and fish. nih.gov

This fundamental knowledge is essential for developing accurate environmental risk assessments and understanding the potential for this compound to contribute to broader ecosystem disruption.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(4-Bromophenyl)propan-2-yl]phenol, and how can purity be maximized?

  • Methodological Answer : The synthesis of aryl-substituted phenolic compounds often involves Friedel-Crafts alkylation or condensation reactions. For example, analogues like bisphenol derivatives are synthesized using acid-catalyzed reactions between phenols and ketones or aldehydes under controlled temperature (60–120°C) . To enhance purity, column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Monitoring reaction progress via TLC and verifying purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • FTIR : Identify phenolic O-H stretches (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹). Compare with computed spectra from DFT-optimized structures .
  • NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 6.8–7.5 ppm) and tert-butyl protons (δ 1.6–1.8 ppm). ¹³C NMR confirms quaternary carbons adjacent to bromine (δ 120–130 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) can confirm molecular weight (expected [M-H]⁻ at m/z 305.03 for C₁₅H₁₄BrO).

Q. How can crystallographic data be refined to resolve ambiguities in molecular geometry?

  • Methodological Answer : Use the SHELXL program for small-molecule refinement. Key steps include:

  • Initial structure solution via direct methods (SHELXS).
  • Refinement of positional and anisotropic displacement parameters with SHELXL, prioritizing high-resolution data (e.g., <1.0 Å).
  • Validate against residual density maps to correct for disorder in bulky substituents like the tert-butyl group .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites (e.g., phenolic oxygen).
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compute HOMO-LUMO gaps to assess redox stability. Solvent effects (e.g., DMSO) can be modeled via the PCM approach .
  • Reactivity Predictions : Simulate reaction pathways for bromine substitution using NBO analysis to evaluate charge distribution at the aryl-Br bond .

Q. What experimental designs are critical for evaluating this compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with Michaelis-Menten kinetics. Pre-incubate the compound (0.1–100 µM) with the enzyme, then add fluorogenic substrates (e.g., Z-Gly-Pro-AMC).
  • Control Experiments : Include positive controls (e.g., PMSF for serine proteases) and assess non-specific binding via thermal shift assays .
  • Data Analysis : Fit dose-response curves to calculate IC₅₀ values. Cross-validate with molecular docking (AutoDock Vina) to identify binding poses in enzyme active sites .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

  • Methodological Answer :

  • Data Reconciliation : Compare experimental bond lengths/angles (from XRD) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects.
  • Spectroscopic Validation : Overlay experimental and computed IR/Raman spectra to confirm functional group assignments. Adjust computational models (e.g., solvent inclusion) to match observed peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.